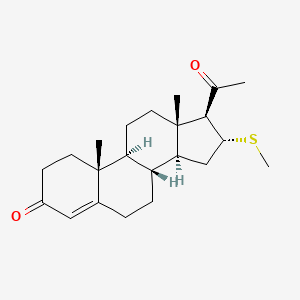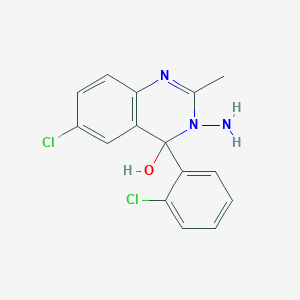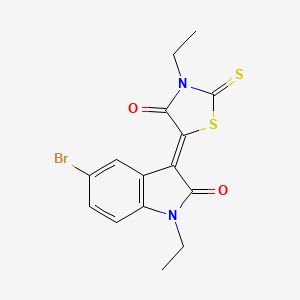
16alpha-(Methylthio)progesterone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(16alpha)-16-(methylsulfanyl)pregn-4-ene-3,20-dione is a synthetic steroid compound. Steroids are a class of organic compounds with a characteristic molecular structure containing four rings of carbon atoms. This particular compound is a derivative of pregnane, which is a core structure in many biologically active steroids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (16alpha)-16-(methylsulfanyl)pregn-4-ene-3,20-dione typically involves multiple steps starting from a suitable steroid precursor. The introduction of the methylsulfanyl group at the 16th position can be achieved through a nucleophilic substitution reaction. The reaction conditions often require the use of a strong base and a methylsulfanyl donor.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 3,20-dione positions, to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the 3,20-dione groups to hydroxyl groups, forming diols.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
The major products formed from these reactions include hydroxylated derivatives, diols, and various substituted steroids.
Scientific Research Applications
Chemistry
In chemistry, (16alpha)-16-(methylsulfanyl)pregn-4-ene-3,20-dione can be used as a starting material for the synthesis of other complex steroidal compounds.
Biology
In biological research, this compound might be used to study the effects of steroid derivatives on cellular processes and receptor interactions.
Medicine
Medically, derivatives of this compound could be investigated for their potential therapeutic effects, such as anti-inflammatory or hormone-regulating properties.
Industry
In the industrial sector, this compound could be used in the synthesis of pharmaceuticals and other steroid-based products.
Mechanism of Action
The mechanism of action of (16alpha)-16-(methylsulfanyl)pregn-4-ene-3,20-dione would depend on its interaction with specific molecular targets, such as steroid receptors. The compound might exert its effects by binding to these receptors and modulating gene expression or enzyme activity.
Comparison with Similar Compounds
Similar Compounds
(16alpha)-16-(methylsulfanyl)pregn-4-ene-3,20-dione: A similar compound with a different substituent at the 16th position.
Pregn-4-ene-3,20-dione: The parent compound without the methylsulfanyl group.
Uniqueness
The presence of the methylsulfanyl group at the 16th position can significantly alter the compound’s biological activity and chemical reactivity compared to its parent compound and other derivatives.
Properties
CAS No. |
3136-93-4 |
|---|---|
Molecular Formula |
C22H32O2S |
Molecular Weight |
360.6 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,16R,17S)-17-acetyl-10,13-dimethyl-16-methylsulfanyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H32O2S/c1-13(23)20-19(25-4)12-18-16-6-5-14-11-15(24)7-9-21(14,2)17(16)8-10-22(18,20)3/h11,16-20H,5-10,12H2,1-4H3/t16-,17+,18+,19-,20+,21+,22+/m1/s1 |
InChI Key |
MTOGCFGVYHTEAT-QQYXXPEKSA-N |
Isomeric SMILES |
CC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)SC |
Canonical SMILES |
CC(=O)C1C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(4-methoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12013796.png)
![ethyl 2-[3-(4-butoxybenzoyl)-2-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12013802.png)




![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12013840.png)

![2-Methoxy-4-{(E)-[({[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}phenyl acetate](/img/structure/B12013848.png)

![N-benzyl-2-{[5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12013868.png)
![(5Z)-2-(4-chlorophenyl)-5-(3-ethoxy-4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12013887.png)
![N-(2,3-Dichlorophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12013895.png)
![8-[[Benzyl(methyl)amino]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione](/img/structure/B12013903.png)
